molecular formula C16H9F3 B12531728 5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene CAS No. 797047-47-3

5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene

Cat. No.: B12531728
CAS No.: 797047-47-3
M. Wt: 258.24 g/mol
InChI Key: QPROYQXKKZWWME-UHFFFAOYSA-N
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Description

5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at positions 1 and 3, an ethenyl group at position 5, and a 4-fluorophenyl ethynyl moiety at position 2. Its molecular formula is C₁₇H₉F₅, with a molar mass of 308.25 g/mol . The ethynyl linkage between the central benzene and the 4-fluorophenyl group introduces rigidity, while the ethenyl substituent may contribute to π-conjugation and reactivity.

Properties

CAS No.

797047-47-3

Molecular Formula

C16H9F3

Molecular Weight

258.24 g/mol

IUPAC Name

5-ethenyl-1,3-difluoro-2-[2-(4-fluorophenyl)ethynyl]benzene

InChI

InChI=1S/C16H9F3/c1-2-11-9-15(18)14(16(19)10-11)8-5-12-3-6-13(17)7-4-12/h2-4,6-7,9-10H,1H2

InChI Key

QPROYQXKKZWWME-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between the ethenyl and fluorophenyl groups. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Cores

a. Chalcone Derivatives
Several fluorophenyl-containing chalcones (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) share structural motifs with the target compound. These derivatives exhibit dihedral angles between the central benzene and fluorophenyl rings ranging from 7.14° to 56.26° , influencing their planarity and electronic properties . In contrast, the ethynyl linkage in 5-ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene likely enhances rigidity, reducing rotational freedom compared to the single-bonded chalcone systems.

b. 5-Bromo-1,3-difluoro-2-[(R)-3-methylpentyl]benzene This brominated analogue (C₁₂H₁₄BrF₂) replaces the ethynyl and ethenyl groups with a branched alkyl chain.

Ethynyl-Linked Aromatics

a. 5-[(Z)-2-Fluoro-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol
This resveratrol analogue (C₁₄H₁₁FO₃) shares an ethenyl group but differs in substituents: hydroxyl groups replace fluorine atoms, and a Z-configuration fluorostyrene moiety is present . The hydroxyl groups enhance solubility in polar solvents, whereas the target compound’s fluorine substituents increase hydrophobicity and electron-withdrawing effects.

b. Benzene, 5-ethenyl-1,3-difluoro-2-[[4-(trifluoromethyl)phenyl]ethynyl] A close structural relative (C₁₇H₉F₅), this compound replaces the 4-fluorophenyl group with a 4-(trifluoromethyl)phenyl ethynyl moiety.

Fluorinated Triazole Derivatives

Compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (C₂₉H₂₀F₂N₃O₃S) feature triazole cores with fluorophenyl substituents. These derivatives are synthesized via nucleophilic substitution with α-halogenated ketones , contrasting with the likely transition-metal-catalyzed synthesis of the ethynyl-linked target compound.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications Reference
5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene C₁₇H₉F₅ 308.25 Ethynyl, ethenyl, 1,3-difluoro High rigidity, potential for materials
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one C₁₅H₁₁FO 226.25 Chalcone, 4-fluorophenyl Dihedral angles: 7.14°–56.26°
5-Bromo-1,3-difluoro-2-[(R)-3-methylpentyl]benzene C₁₂H₁₄BrF₂ 275.14 Bromo, branched alkyl Hydrogenation synthesis pathway
5-[(Z)-2-Fluoro-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol C₁₄H₁₁FO₃ 246.24 Hydroxyl, Z-fluorostyrene Resveratrol analogue, polar solubility

Research Findings and Implications

  • Synthetic Challenges : Ethynyl-linked fluorinated aromatics often require palladium-catalyzed couplings, whereas triazole derivatives (e.g., ) employ simpler nucleophilic substitutions.
  • Fluorination Impact : Fluorine substituents improve thermal stability and reduce electron density, making the compound suitable for high-performance materials .

Biological Activity

5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene (CAS No. 797047-47-3) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene is C16H9F3, with a molecular weight of approximately 258.238 g/mol. The compound features a complex structure characterized by multiple fluorine substituents which may influence its biological interactions.

PropertyValue
Molecular FormulaC16H9F3
Molecular Weight258.238 g/mol
CAS Number797047-47-3

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of fluorinated benzene compounds have shown efficacy against various cancer cell lines. A study demonstrated that 5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Case Study:
In vitro studies on human cancer cell lines (e.g., HeLa and A549) revealed that the compound exhibited an IC50 value indicating effective cytotoxicity. The mechanism was associated with the modulation of apoptotic pathways, specifically through the activation of caspase enzymes and the downregulation of anti-apoptotic proteins such as Bcl-2.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Kinases: Similar compounds have been shown to inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Interference with DNA Replication: The presence of fluorine atoms may enhance the binding affinity to DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that fluorinated compounds can induce oxidative stress in cancer cells, leading to increased apoptosis.

Research Findings

Recent literature has explored various aspects of this compound's biological activity:

  • Antitumor Activity: A comparative analysis with other fluorinated compounds showed that 5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene exhibited superior effectiveness against certain tumor types, particularly in models resistant to conventional therapies.
  • Selectivity: The compound demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.

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